molecular formula C15H16N2O4S2 B2963919 N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide CAS No. 1235318-98-5

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Cat. No.: B2963919
CAS No.: 1235318-98-5
M. Wt: 352.42
InChI Key: OMYDAPMZZWJWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a chemical compound offered for research purposes. Compounds featuring furan and thiophene rings are of significant interest in medicinal chemistry and drug discovery due to their prevalence in bioactive molecules. For instance, sulfonamide-functionalized heterocycles are frequently explored for their antibacterial properties . The distinct electronic and structural properties of the isoxazole sulfonamide core in this compound make it a potentially valuable scaffold for developing enzyme inhibitors or for probing biological signaling pathways. This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c1-11-15(12(2)21-16-11)23(18,19)17(8-13-5-7-22-10-13)9-14-4-3-6-20-14/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYDAPMZZWJWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the presence of furan and thiophene rings, along with an isoxazole moiety. This unique combination contributes to its biological properties.

Research indicates that sulfonamide derivatives often exhibit a range of biological activities, primarily through the inhibition of specific enzymes or pathways. For instance, sulfonamides are known to inhibit carbonic anhydrases, which play critical roles in various physiological processes such as respiration and acid-base balance .

Biological Activity

  • Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, certain sulfonamide derivatives have been reported to exhibit significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 0.20 to 2.58 µM .
  • Inhibition of Cell Proliferation : The compound's structural components may facilitate interactions with DNA or RNA, potentially leading to the inhibition of cell proliferation. This is supported by findings where similar compounds demonstrated the ability to intercalate DNA, disrupting replication processes .
  • Anti-inflammatory Effects : Some studies suggest that sulfonamide derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are involved in the synthesis of pro-inflammatory mediators .

Data Table: Biological Activities of Related Compounds

Compound NameActivityIC50 Value (µM)Target
Compound AAnticancer0.49 - 48.0Various cancer cell lines
Compound BAnti-inflammatory25 nMCOX enzymes
This compoundCytotoxicTBDTBD

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various sulfonamide derivatives for their anticancer properties. One notable study synthesized a series of isoxazole-based compounds and assessed their cytotoxic activity against multiple human cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity with minimal effects on normal fibroblast cells, suggesting a favorable therapeutic index for potential clinical applications .

Another investigation highlighted the role of thiophene-containing sulfonamides in modulating the activity of protein kinases involved in cancer progression. The findings demonstrated that these compounds could effectively disrupt signaling pathways critical for tumor growth and metastasis .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamide Derivatives

Compound Class Core Structure Key Substituents Heterocycles Present Reference
Target Compound Isoxazole sulfonamide 3,5-dimethyl, furan-2-ylmethyl, thiophen-3-ylmethyl Isoxazole, Furan, Thiophene -
Hydrazinecarbothioamides [4–6] Benzoyl sulfonamide 2,4-difluorophenyl, C=S group Benzene, Triazole (tautomeric)
Patent Compounds (EP 2697207) Oxazolidine sulfonamide Trifluoromethyl, cyclohexenyl, methoxy Oxazolidine, Benzene

Key Observations :

  • Substitutions with furan and thiophene introduce π-π stacking capabilities distinct from halogenated phenyl () or trifluoromethyl groups (), influencing solubility and lipophilicity.

Spectral and Physicochemical Properties

Table 2: Spectral and Property Comparison

Property Target Compound Hydrazinecarbothioamides [4–6] Patent Compounds (EP 2697207)
IR Peaks S=O stretch: ~1250 cm⁻¹ C=S: ~1250 cm⁻¹, C=O: ~1670 cm⁻¹ S=O: ~1250 cm⁻¹, C=O (oxazolidine): ~1750 cm⁻¹
1H-NMR Signals Isoxazole-CH₃: ~2.5 ppm, Furan/Thiophene aromatic protons: ~6–7 ppm NH: ~8–9 ppm, CF₃: N/A CF₃: ~-60 ppm (¹⁹F-NMR), cyclohexenyl: ~1–2 ppm
LogP (Predicted) Moderate (~2.5–3.5) Higher (~3.5–4.5 due to halogens) High (~4.0–5.0 due to CF₃)

Key Insights :

  • The absence of NH or C=S groups in the target compound simplifies its IR/NMR spectra compared to compounds .
  • Lower logP than halogenated analogs () suggests improved aqueous solubility, while trifluoromethyl groups () enhance lipophilicity but reduce metabolic stability .

Functional and Application Potential

  • Enzyme Inhibition : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). The target’s furan/thiophene substituents may enhance selectivity compared to halogenated phenyl derivatives .
  • Material Science : Thiophene and furan moieties could facilitate conductive polymer applications, contrasting with ’s rigid oxazolidine-based structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.